

Beyond the Deep: A Technical Guide to Sustainable Squalene Sources

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Compound of Interest

Compound Name: Squalene

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For decades, the deep-sea shark has been the primary source of **squalene**, a valuable triterpenoid hydrocarbon with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries. However, mounting ethical and environmental concerns over shark harvesting have necessitated the exploration of sustainable, non-animal-derived alternatives. This technical guide provides an in-depth overview of the most promising natural sources of **squalene** beyond sharks, with a focus on plant-based and microbial production for researchers, scientists, and drug development professionals.

This document details the quantitative **squalene** content across various natural sources, provides comprehensive experimental protocols for extraction and analysis, and visualizes key biological and experimental pathways to facilitate a deeper understanding and implementation of these sustainable alternatives.

Quantitative Analysis of Squalene in Natural Sources

A variety of plant and microbial sources have been identified as rich in **squalene**. The concentration of **squalene** can vary significantly depending on the species, cultivar, extraction method, and processing conditions. The following tables summarize the **squalene** content in several key non-shark sources.

Table 1: **Squalene** Content in Plant-Based Oils

Source	Scientific Name	Squalene Content (g/kg of oil)	References
Amaranth Oil	Amaranthus spp.	50 - 80	[1] [2] [3] [4] [5]
Olive Oil (Virgin)	Olea europaea	0.8 - 13	
Rice Bran Oil	Oryza sativa	3 - 4	
Wheat Germ Oil	Triticum vulgare	Not specified	
Sunflower Oil	Helianthus annuus	0 - 0.19	
Soybean Oil	Glycine max	0.03 - 0.2	
Corn Oil	Zea mays	0.1 - 0.17	
Palm Oil	Elaeis guineensis	Not specified	

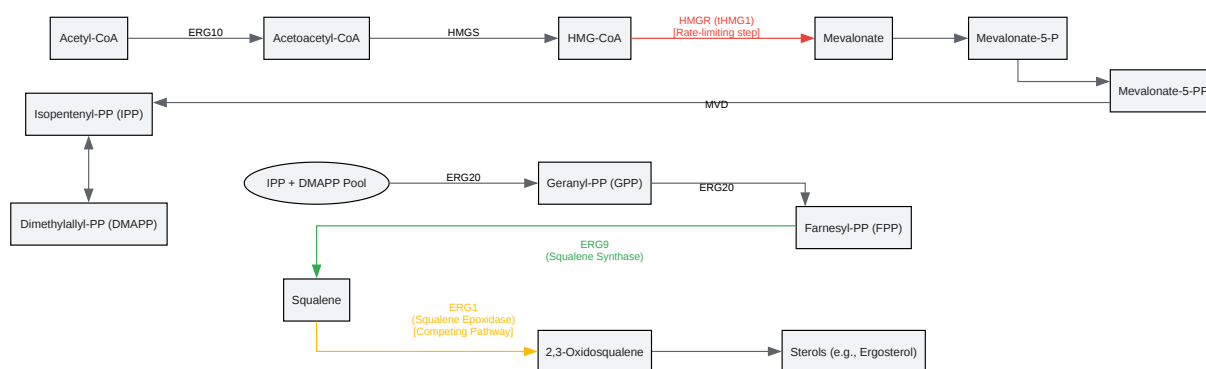
Table 2: **Squalene** Production in Microbial Systems

Microorganism	Strain Engineering	Squalene Titer	References
Saccharomyces cerevisiae	Wild-type	Low (often below detection)	
Saccharomyces cerevisiae	Metabolically Engineered	Up to 50 g/L	
Yarrowia lipolytica	Metabolically Engineered	High titers reported	
Bacillus subtilis	Metabolically Engineered	7.5 mg/L	
Pseudozyma sp. SD301	Wild-type	High producer	

Biosynthetic Pathways of Squalene

Squalene is a crucial intermediate in the biosynthesis of sterols in eukaryotes and hopanoids in some bacteria. The production of **squalene** in both plants and microorganisms primarily

occurs through the mevalonate (MVA) pathway. Some bacteria utilize the methylerythritol 4-phosphate (MEP) pathway for the synthesis of the isoprenoid precursors to **squalene**.



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Figure 1: Mevalonate (MVA) pathway for **squalene** biosynthesis in yeast.

Experimental Protocols

Protocol 1: Extraction and Quantification of Squalene from Plant Oils (e.g., Olive Oil, Amaranth Oil)

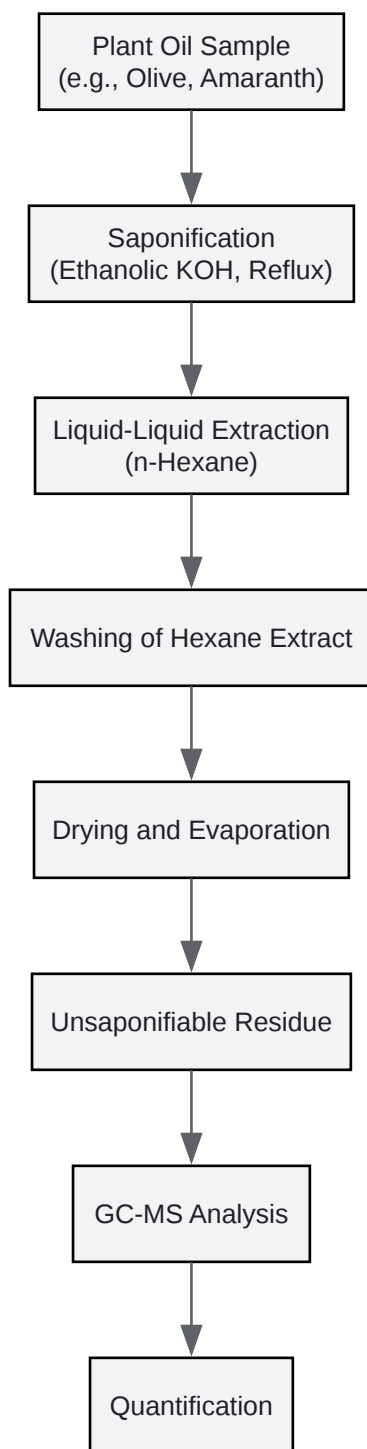
This protocol outlines a general procedure for the extraction and quantification of **squalene** from vegetable oils using saponification followed by gas chromatography-mass spectrometry (GC-MS).

1. Saponification: a. Weigh approximately 5 g of the oil sample into a 250 mL round-bottom flask. b. Add 50 mL of 2 M ethanolic potassium hydroxide (KOH) solution. c. Reflux the mixture

for 1 hour at 80°C with constant stirring. d. After cooling to room temperature, transfer the mixture to a separatory funnel.

2. Extraction of Unsaponifiable Matter: a. Add 50 mL of distilled water to the separatory funnel. b. Extract the unsaponifiable matter three times with 50 mL of n-hexane. c. Combine the hexane extracts and wash them with 50 mL of a 1:1 (v/v) ethanol/water solution until the washings are neutral to phenolphthalein. d. Dry the hexane extract over anhydrous sodium sulfate. e. Evaporate the hexane under reduced pressure using a rotary evaporator.

3. Quantification by GC-MS: a. Dissolve the dried unsaponifiable residue in a known volume of n-hexane (e.g., 10 mL). b. Prepare a series of **squalene** standards of known concentrations in n-hexane. c. Analyze the samples and standards using a GC-MS system. i. GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. ii. Injector Temperature: 250°C. iii. Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. v. MS Detector: Operate in scan mode (m/z 50-550) for identification and selective ion monitoring (SIM) mode for quantification (target ion for **squalene**: m/z 410.4). d. Identify the **squalene** peak in the sample chromatogram by comparing its retention time and mass spectrum with those of the **squalene** standard. e. Construct a calibration curve from the standard solutions and calculate the concentration of **squalene** in the sample.



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Figure 2: Workflow for **squalene** extraction from plant oils.

Protocol 2: Supercritical Fluid Extraction (SFE) of Squalene from Rice Bran

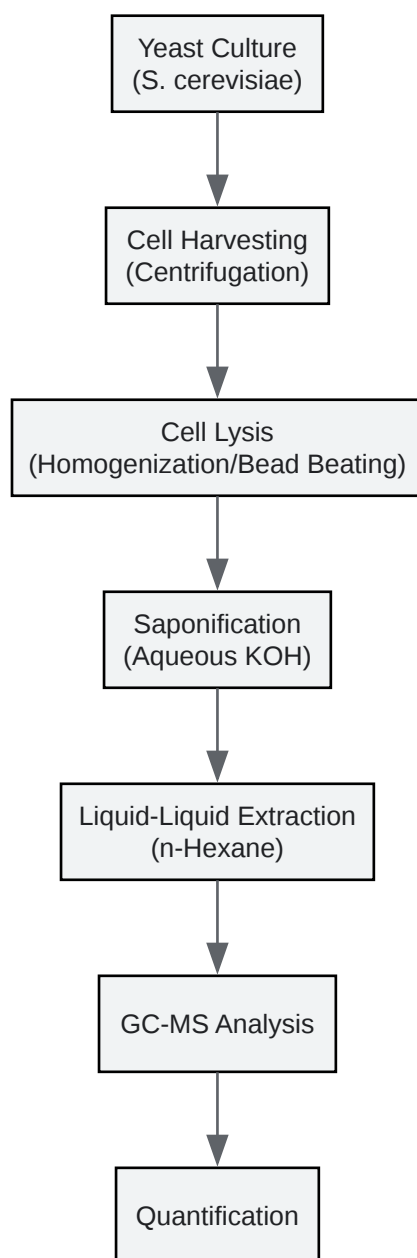
SFE using carbon dioxide (CO₂) is a green and efficient method for extracting **squalene**.

1. Sample Preparation: a. Grind the rice bran to a fine powder to increase the surface area for extraction.
2. Supercritical Fluid Extraction: a. Pack the ground rice bran into the extraction vessel of the SFE system. b. Set the extraction parameters. Optimal conditions can vary, but a starting point is: i. Pressure: 30 MPa. ii. Temperature: 40°C. iii. CO₂ Flow Rate: 2 L/min. iv. Extraction Time: 2 hours. c. The extracted oil containing **squalene** is collected in a separator vessel by reducing the pressure.
3. Quantification: a. The collected oil can be directly analyzed by GC-MS as described in Protocol 1, step 3.

Protocol 3: Extraction of Squalene from *Saccharomyces cerevisiae*

This protocol is adapted for the extraction of intracellular **squalene** from yeast cells.

1. Cell Harvesting and Lysis: a. Harvest the yeast cells from the fermentation broth by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the cell pellet with distilled water. c. Resuspend the cell pellet in a suitable buffer. d. Lyse the cells using mechanical methods such as bead beating or high-pressure homogenization. This step is critical for efficient extraction of intracellular **squalene**.
2. Saponification and Extraction: a. Add an equal volume of 60% (w/v) aqueous KOH to the cell lysate. b. Incubate at 80°C for 2 hours to saponify the lipids. c. Cool the mixture and extract the unsaponifiable fraction with n-hexane as described in Protocol 1, step 2.
3. Quantification: a. Analyze the hexane extract by GC-MS as detailed in Protocol 1, step 3.



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Figure 3: Workflow for **squalene** extraction from yeast.

Conclusion

The transition from shark-derived **squalene** to sustainable, natural alternatives is not only ethically imperative but also scientifically and commercially viable. Plant sources, particularly amaranth and olive oils, offer a direct route to high-purity **squalene**. Concurrently, microbial fermentation, powered by advances in metabolic engineering of organisms like *Saccharomyces*

cerevisiae, presents a highly scalable and controllable platform for **squalene** production. This guide provides the foundational technical information for researchers and developers to harness these promising non-animal sources of **squalene**, paving the way for a more sustainable future for this vital compound.

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